molecular formula C30H32ClN5O6 B10786119 2-amino-4-[(1R)-1-[[(6R)-6-[(5-chloro-2-methoxyphenyl)methyl]-7-oxo-3-(phenoxyamino)-5,6-dihydro-2H-1,4-diazepine-1-carbonyl]amino]propyl]benzoic acid

2-amino-4-[(1R)-1-[[(6R)-6-[(5-chloro-2-methoxyphenyl)methyl]-7-oxo-3-(phenoxyamino)-5,6-dihydro-2H-1,4-diazepine-1-carbonyl]amino]propyl]benzoic acid

Cat. No.: B10786119
M. Wt: 594.1 g/mol
InChI Key: LHASZEBEQGPCFM-CJFMBICVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of compound 7f involves multiple steps, including the formation of key intermediates and the final coupling reactions. The detailed synthetic route and reaction conditions are described in patent WO2011078413 . Industrial production methods for compound 7f would likely involve optimization of these synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Compound 7f undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Compound 7f is unique in its structure and mechanism of action compared to other chymase inhibitors. Similar compounds include:

These compounds share the common goal of inhibiting chymase but differ in their chemical structures and specific mechanisms of action.

Properties

Molecular Formula

C30H32ClN5O6

Molecular Weight

594.1 g/mol

IUPAC Name

2-amino-4-[(1R)-1-[[(6R)-6-[(5-chloro-2-methoxyphenyl)methyl]-7-oxo-3-(phenoxyamino)-5,6-dihydro-2H-1,4-diazepine-1-carbonyl]amino]propyl]benzoic acid

InChI

InChI=1S/C30H32ClN5O6/c1-3-25(18-9-11-23(29(38)39)24(32)15-18)34-30(40)36-17-27(35-42-22-7-5-4-6-8-22)33-16-20(28(36)37)13-19-14-21(31)10-12-26(19)41-2/h4-12,14-15,20,25H,3,13,16-17,32H2,1-2H3,(H,33,35)(H,34,40)(H,38,39)/t20-,25-/m1/s1

InChI Key

LHASZEBEQGPCFM-CJFMBICVSA-N

Isomeric SMILES

CC[C@H](C1=CC(=C(C=C1)C(=O)O)N)NC(=O)N2CC(=NC[C@H](C2=O)CC3=C(C=CC(=C3)Cl)OC)NOC4=CC=CC=C4

Canonical SMILES

CCC(C1=CC(=C(C=C1)C(=O)O)N)NC(=O)N2CC(=NCC(C2=O)CC3=C(C=CC(=C3)Cl)OC)NOC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.